![molecular formula C23H26N2O2S2 B2970833 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3,4-dimethylbenzenesulfonamide CAS No. 954672-15-2](/img/structure/B2970833.png)
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3,4-dimethylbenzenesulfonamide
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Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H26N2O2S2 and its molecular weight is 426.59. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3,4-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3,4-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibition of Protein Kinases
A study by Chijiwa et al. (1990) demonstrated the selective inhibition of cyclic AMP-dependent protein kinase by H-89, a related isoquinolinesulfonamide. This compound was found to inhibit protein kinase A significantly, affecting forskolin-induced neurite outgrowth and protein phosphorylation in PC12D pheochromocytoma cells without decreasing intracellular cyclic AMP levels. The research highlights the role of protein kinase A in neurite outgrowth and its potential as a target for neurological disorders treatment (Chijiwa et al., 1990).
Carbonic Anhydrase Interaction
Mader et al. (2011) investigated the interaction between carbonic anhydrase and 1,2,3,4-tetrahydroisoquinolin-2-ylsulfonamides, revealing insights into the structural basis for selective inhibition of human carbonic anhydrases. Their study provided clues for designing selective inhibitors for therapeutically relevant isozymes, such as those associated with cancer and neuronal processes (Mader et al., 2011).
Cytotoxicity and Anticancer Potential
Saleh et al. (2020) synthesized novel annulated dihydroisoquinoline heterocycles and evaluated their cytotoxicity, showing significant in vitro antitumor activity against various cancer cell lines. This study emphasizes the potential of dihydroisoquinoline derivatives as anticancer agents through molecular docking simulations, suggesting mechanisms of action by initiating apoptosis in cancer cells (Saleh et al., 2020).
Vasodilatory Activity
Morikawa et al. (1989) synthesized a series of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives, demonstrating vasodilatory action in vivo. This research suggests potential applications of isoquinoline derivatives in cardiovascular drug development, highlighting their therapeutic relevance in treating hypertension and related vascular disorders (Morikawa et al., 1989).
Selectivity for Human Receptors
Humphreys et al. (1998) explored the selectivity of isoquinolines as antagonists of the P2X7 nucleotide receptor, demonstrating high selectivity for the human versus rat receptor homologues. This study contributes to the understanding of isoquinoline sulfonamides' therapeutic potential and structural domains important in receptor activation (Humphreys et al., 1998).
properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S2/c1-17-7-8-22(13-18(17)2)29(26,27)24-14-23(21-10-12-28-16-21)25-11-9-19-5-3-4-6-20(19)15-25/h3-8,10,12-13,16,23-24H,9,11,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQRBBKNXWMANG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3,4-dimethylbenzenesulfonamide |
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